Terephthalamide, N,N'-difurfuryl-
Description
Contextualizing Terephthalamide (B1206420) Derivatives within Modern Organic and Polymer Chemistry
Terephthalamide and its derivatives are a class of organic compounds characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions with amide groups. sigmaaldrich.comnih.gov The parent compound, terephthalamide, is a white crystalline solid that serves as a fundamental building block in various chemical syntheses. sigmaaldrich.com Its symmetrical and planar structure, coupled with the ability of the amide groups to form strong hydrogen bonds, imparts significant thermal stability and rigidity to molecules incorporating this core. sigmaaldrich.com
In polymer chemistry, terephthalamide units are integral to the structure of high-performance polyamides and polyimides. sigmaaldrich.com For instance, the reaction of a diamine with terephthaloyl chloride, a derivative of terephthalic acid, is a common method for creating aromatic polyamides (aramids). google.comrsc.orgresearchgate.net These polymers are renowned for their exceptional mechanical strength and thermal resistance, finding use in applications ranging from textiles and electronics to aerospace engineering. sigmaaldrich.com
Beyond polymers, the terephthalamide scaffold is a valuable platform in supramolecular and medicinal chemistry. Its rigid structure can be functionalized with various substituents to create complex architectures, including liquid crystals and molecules designed to interact with biological targets. sigmaaldrich.com Research has shown that certain terephthalamide derivatives exhibit biological activities, such as antibacterial and antifungal properties, making them of interest for pharmaceutical development. sigmaaldrich.comsigmaaldrich.com The synthesis of these derivatives often starts from terephthalic acid or terephthaloyl chloride, which can be sourced from the chemical degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) waste, highlighting a connection to green chemistry principles. google.compatsnap.com
The Role and Significance of Furan-Derived Moieties in Contemporary Synthesis and Functional Materials
Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are widespread in nature and pivotal in synthetic chemistry. researchgate.netsigmaaldrich.com The furan ring is a component of many natural products and biologically active molecules, and its incorporation into synthetic compounds can significantly influence their properties. researchgate.netgoogle.com From a medicinal chemistry perspective, the furan moiety can improve the pharmacokinetic profile of a drug candidate by modulating its solubility and potential for hydrogen bonding. rsc.org Consequently, furan derivatives have been investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. sigmaaldrich.comgoogle.com
In materials science, furan-based compounds are valued as versatile intermediates and building blocks. researchgate.net Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from the dehydration of biomass, are key platform molecules for producing biofuels, solvents, and monomers for bio-based polymers. google.comnist.gov The furan ring's π-conjugated system also makes it a candidate for creating fluorescent materials and organic semiconductors. researchgate.net Polyesters and polyamides derived from furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), are gaining attention as sustainable alternatives to petroleum-based plastics, offering outstanding barrier properties and thermal stability. google.com The reactivity of the furan ring, particularly its ability to participate in Diels-Alder reactions, is exploited in developing self-healing polymers and thermosetting resins. researchgate.net
Research Rationale and Delimitation for N,N'-Difurfurylterephthalamide Investigations
The specific compound N,N'-difurfurylterephthalamide is synthesized by the reaction of terephthaloyl chloride with furfurylamine (B118560). This process joins the rigid, thermally stable terephthalamide core with two pendant furfuryl groups. While dedicated research on this exact molecule is limited, a compelling scientific rationale for its investigation can be constructed from the known properties of its constituent parts.
The primary motivation for studying N,N'-difurfurylterephthalamide lies in its potential as a monomer for creating novel functional polymers. The combination of the rigid terephthalamide backbone with the reactive furan rings presents several possibilities:
Bio-Based Polymer Synthesis: With furfurylamine being derivable from biomass, polymers made from N,N'-difurfurylterephthalamide could offer a more sustainable alternative to purely fossil-fuel-based materials.
Cross-Linkable and Self-Healing Materials: The furan moieties can undergo reversible Diels-Alder reactions, which could be exploited to create cross-linked thermosets or polymers with self-healing capabilities.
Functionalization: The furan ring is amenable to further chemical modification, allowing for the tuning of polymer properties or the attachment of other functional groups post-polymerization. A structurally similar compound, 2,5-bis(furan-2-ylmethyl carbamoyl)terephthalic acid, has been utilized in the development of advanced polyimide systems, demonstrating the viability of this molecular design in high-performance materials. researchgate.net
Investigations into N,N'-difurfurylterephthalamide would logically be delimited to its synthesis, characterization, and polymerization. Key research questions would include optimizing its synthesis, determining its physical properties (such as melting point, solubility, and thermal stability), and exploring its behavior as a monomer in polycondensation reactions. Further studies could probe the reactivity of the furan rings within the resulting polymers for creating novel cross-linked or functional materials.
Data Tables
Table 1: Properties of Precursor Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Terephthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | Aromatic diacyl chloride core |
| Furfurylamine | C₅H₇NO | 97.12 | Amine with furan moiety |
Table 2: Predicted Properties of N,N'-Difurfurylterephthalamide
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂O₄ |
| Molar Mass | 324.33 g/mol |
| Physical State | Expected to be a solid at room temperature |
| Synthesis Route | Reaction of terephthaloyl chloride with 2 equivalents of furfurylamine |
Structure
3D Structure
Properties
CAS No. |
61190-73-6 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-N,4-N-bis(furan-2-ylmethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C18H16N2O4/c21-17(19-11-15-3-1-9-23-15)13-5-7-14(8-6-13)18(22)20-12-16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
QUKOGOJUPVYWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for N,n Difurfurylterephthalamide
Conventional Amidation Strategies for Terephthalamide (B1206420) Scaffold Construction
The formation of the robust amide linkages in the terephthalamide structure can be achieved through several reliable, conventional methods. These approaches typically involve the activation of the carboxylic acid groups of terephthalic acid to facilitate nucleophilic attack by the amine.
One of the most traditional and effective methods for forming amides is the reaction between an acyl halide and an amine. youtube.comchemguide.co.uk For the synthesis of N,N'-difurfurylterephthalamide, this involves the condensation of terephthaloyl chloride with furfurylamine (B118560). This reaction is vigorous and typically proceeds with high yield. The textbook mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com
The reaction releases hydrogen chloride (HCl), which will protonate the basic furfurylamine, rendering it non-nucleophilic. Therefore, the reaction requires either a twofold excess of the amine or the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl produced. chemguide.co.uk A common laboratory procedure for this type of reaction is the Schotten-Baumann reaction, which is often performed in a two-phase system of water and an organic solvent, with a base like sodium hydroxide (B78521) to neutralize the acid. youtube.com
Table 1: Influence of Base and Solvent on the Acyl Halide Condensation Route
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 0 to 25 | 92 |
| 2 | Tetrahydrofuran (B95107) | Pyridine | 0 to 25 | 88 |
| 3 | Water/Toluene | Sodium Hydroxide | 5 to 20 | 95 |
| 4 | Dichloromethane | None (Excess Amine) | 0 to 25 | 85 |
Note: Data is illustrative and based on typical outcomes for Schotten-Baumann and related amidation reactions.
Direct amidation, the reaction of a carboxylic acid directly with an amine, is an atom-economical alternative that produces water as the only byproduct. dur.ac.uk However, this reaction is thermodynamically challenging and typically requires high temperatures (160-200 °C) and methods for water removal to drive the equilibrium toward the amide product. mdpi.com
To overcome these hurdles, various catalytic systems have been developed. Boron-based catalysts, such as boric acid and various arylboronic acids, have proven effective in promoting direct amidation under milder conditions. dur.ac.ukresearchgate.net These catalysts activate the carboxylic acid group, facilitating the nucleophilic attack by the amine. Group (IV) metal complexes, including those of titanium and zirconium, also serve as potent Lewis acid catalysts for this transformation, operating through a similar activation mechanism. diva-portal.org The use of such catalysts avoids the need for pre-activating the carboxylic acid into a more reactive derivative like an acyl halide, thus simplifying the process and reducing waste. ucl.ac.uk
Table 2: Comparison of Catalyst Systems for Direct Amidation of Terephthalic Acid with Furfurylamine
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Key Features |
| Thermal (Uncatalyzed) | N/A | Toluene (Dean-Stark) | >180 | High energy input; water removal required. mdpi.com |
| Boric Acid | 5-10 | Xylene | 140 | Low-cost, readily available catalyst. researchgate.net |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-5 | Toluene | 110 | Highly active catalyst, allows lower temperatures. dur.ac.uk |
| Zirconium(IV) Chloride | 5 | Tetrahydrofuran | 65 | Mild conditions, effective for various substrates. diva-portal.org |
Note: Data is representative of research findings in catalytic direct amidation.
Integration of Furfurylamine and Its Derivatives in Amide Synthesis
Furfurylamine is a valuable chemical typically derived from furfural (B47365), which is itself produced from the dehydration of C5 sugars found in biomass like corncobs and sugarcane bagasse. sctunisie.orgfrontiersin.org This makes furfurylamine a key bio-based platform chemical. chemicalbook.com
The most common industrial route to furfurylamine is the reductive amination of furfural. sandermanpub.net This process involves reacting furfural with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas, over a metal catalyst. sandermanpub.net A variety of catalysts have been investigated, with nickel-based catalysts like Raney Ni being a cost-effective choice, while noble metal catalysts such as ruthenium (Ru) or rhodium (Rh) on supports can offer higher selectivity and activity under milder conditions. sandermanpub.net Biocatalytic methods using enzymes like ω-transaminases are also emerging as a sustainable alternative, offering high selectivity under ambient conditions. frontiersin.orgchemicalbook.com
Table 3: Overview of Synthetic Routes to Furfurylamine from Furfural
| Method | Catalyst/Reagent | Reducing Agent | Solvent | Yield (%) |
| Catalytic Reductive Amination | Raney Ni | H₂ | 1,4-Dioxane | 96 sandermanpub.net |
| Catalytic Reductive Amination | Ru/Nb₂O₅ | H₂ | Water | 89 sandermanpub.net |
| One-Pot Reductive Amination | Zn/NH₄Cl | Zn | Water | 96 sctunisie.org |
| Biocatalytic Amination | ω-Transaminase | Alanine (Amine Donor) | Buffer (aq.) | >99 frontiersin.org |
Note: Data is compiled from published research on furfurylamine synthesis.
Achieving selective N,N'-difurfurylation of the terephthaloyl core requires careful optimization of reaction parameters to maximize the yield of the desired product while minimizing the formation of the N-furfurylterephthalamic acid (mono-adduct) and other side products.
Key parameters for optimization include:
Stoichiometry: The molar ratio of furfurylamine to the terephthalic acid derivative is crucial. A stoichiometric ratio of at least 2:1 (amine:acid) is necessary. Using a slight excess of the amine can help drive the reaction to completion, ensuring both carboxylic acid sites are functionalized.
Temperature: The optimal temperature depends on the chosen method. Acyl halide reactions are often run at low temperatures initially to control their high reactivity, while direct amidations require heat to proceed, even when catalyzed. scielo.br
Concentration: Reaction concentration can influence reaction rates and, in some cases, selectivity.
Order of Addition: Slowly adding the acyl halide to a solution of the amine and base can often improve yields by maintaining a low concentration of the highly reactive electrophile and minimizing side reactions.
Table 4: Hypothetical Optimization of the Reaction between Terephthaloyl Chloride and Furfurylamine
| Amine:Acyl Chloride Ratio | Base (Equivalents) | Temperature (°C) | N,N'-Difurfuryl- (Yield %) | N-Monofurfuryl- (Yield %) |
| 2.0 : 1.0 | Triethylamine (2.0) | 25 | 85 | 13 |
| 2.2 : 1.0 | Triethylamine (2.2) | 25 | 94 | 4 |
| 2.2 : 1.0 | Triethylamine (2.2) | 0 | 96 | 2 |
| 2.5 : 1.0 | Triethylamine (2.5) | 0 | 97 | <1 |
Note: This table is illustrative, demonstrating a typical optimization process to maximize disubstitution.
Principles of Green Chemistry Applied to N,N'-Difurfurylterephthalamide Synthesis
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov The synthesis of N,N'-difurfurylterephthalamide offers several opportunities to apply these principles.
Waste Prevention: Direct catalytic amidation is inherently greener than the acyl halide route because it avoids the use of halogenating agents (like thionyl chloride to make the acyl chloride) and the formation of stoichiometric salt byproducts. dur.ac.uk The only byproduct is water.
Use of Renewable Feedstocks: Furfurylamine is derived from furfural, a product of non-food biomass. frontiersin.org Utilizing this bio-based starting material reduces the reliance on petrochemicals.
Safer Solvents and Auxiliaries: Research into performing amidations in safer solvents like water or biorenewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of chlorinated solvents (e.g., dichloromethane) is an active area. rsc.org Some catalytic systems have shown efficacy in aqueous media. rsc.org
Catalysis: The use of catalysts is superior to stoichiometric reagents. diva-portal.org Catalytic direct amidation methods are prime examples of this principle, as they reduce waste from activating agents and often allow for milder reaction conditions. mdpi.com
By integrating bio-based furfurylamine with catalytic direct amidation of terephthalic acid in a non-hazardous solvent system, the synthesis of N,N'-difurfurylterephthalamide can be aligned with the core tenets of sustainability and green chemistry.
Utilization of Environmentally Benign Solvents and Solvent-Free Processes
The selection of a solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of polyamides often rely on polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are effective but pose significant health and environmental hazards. Consequently, the exploration of greener alternatives or the elimination of solvents altogether is a primary goal in the synthesis of N,N'-difurfurylterephthalamide.
Research into greener solvent alternatives has identified several promising candidates that could be applicable to this synthesis. For instance, bio-derived solvents such as Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL) have emerged as viable replacements for DMF in various applications, including the synthesis of related structures like zeolitic imidazolate frameworks. researchgate.net These solvents offer the advantage of being derived from renewable resources and possessing a more favorable toxicological profile. Another class of green solvents includes cyclopentyl methyl ether (CPME), which is noted for its high boiling point, low water miscibility, and resistance to peroxide formation, making it a safer and more efficient alternative to solvents like tetrahydrofuran (THF). justia.com While direct application to N,N'-difurfurylterephthalamide synthesis is not yet extensively documented, the successful use of these solvents in other amide bond formations suggests their high potential.
Solvent-free synthesis represents an even more sustainable approach by completely eliminating the need for a reaction medium. google.com These reactions are often facilitated by thermal or mechanical energy. For the synthesis of N,N'-difurfurylterephthalamide, a solvent-free approach would involve the direct reaction of the neat reactants, terephthaloyl chloride and furfurylamine, likely under controlled temperature conditions to initiate the reaction and drive it to completion. This method not only reduces waste but can also lead to higher product purity by avoiding solvent-related impurities.
Table 1: Potential Green Solvents for N,N'-Difurfurylterephthalamide Synthesis
| Solvent | Source | Key Advantages |
| Cyrene™ | Biomass (Cellulose) | Biodegradable, high polarity |
| γ-Valerolactone (GVL) | Biomass (Levulinic acid) | Low toxicity, high boiling point |
| Cyclopentyl methyl ether (CPME) | Petrochemical | High stability, easy recovery |
| Water | Universal | Non-toxic, non-flammable |
Application of Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates and improving yields. googleapis.comgoogle.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid and uniform heating that is often superior to conventional heating methods. The application of microwave irradiation to the synthesis of N,N'-difurfurylterephthalamide could offer significant advantages, including drastically reduced reaction times and potentially higher product yields.
In a typical microwave-assisted synthesis of N,N'-difurfurylterephthalamide, the reactants would be mixed, potentially with a small amount of a high-dielectric solvent to facilitate energy absorption, and then subjected to microwave irradiation in a dedicated reactor. The ability to precisely control the temperature and pressure within the microwave reactor allows for the optimization of reaction conditions to maximize efficiency and minimize the formation of byproducts. While specific studies on the microwave-assisted synthesis of this particular compound are not yet prevalent, the successful application of this technique to the synthesis of a wide range of N-heterocycles and other amides provides a strong precedent for its potential utility. googleapis.com
Table 2: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Yield | Variable | Potentially higher |
| Side Reactions | More prevalent | Often reduced |
Strategies for Atom Economy Maximization and Waste Stream Minimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has an atom economy of 100%. In the synthesis of N,N'-difurfurylterephthalamide from terephthaloyl chloride and furfurylamine, the primary byproduct is hydrochloric acid (HCl).
The reaction can be represented as: C6H4(COCl)2 + 2 C5H7NO -> C20H18N2O4 + 2 HCl
To calculate the theoretical atom economy, we compare the molecular weight of the desired product to the sum of the molecular weights of all reactants. While this reaction does not achieve 100% atom economy due to the formation of HCl, strategies can be employed to minimize the environmental impact of the waste stream. One approach is to use a base to neutralize the HCl byproduct in situ. The choice of base is crucial; using an environmentally benign base like sodium bicarbonate would be preferable to more hazardous options.
Further waste minimization can be achieved through the careful selection of reaction conditions to maximize the yield and reduce the formation of other potential side products. This includes optimizing the stoichiometry of the reactants, the reaction temperature, and the mixing conditions. The recovery and recycling of any solvents used in the process would also contribute significantly to waste stream minimization.
Design and Implementation of Novel Synthetic Pathways for Structural Diversity
While the reaction of terephthaloyl chloride with furfurylamine is the most direct route to N,N'-difurfurylterephthalamide, the design of novel synthetic pathways is crucial for accessing structural analogs and expanding the potential applications of this class of materials. One area of exploration is the use of alternative starting materials. For example, terephthalic acid could be used in place of terephthaloyl chloride. This would require the use of a coupling agent to facilitate the amide bond formation, but it would avoid the generation of HCl.
Furthermore, the synthesis of derivatives with modified furan (B31954) or phenyl rings could lead to materials with tailored properties. For instance, starting with substituted terephthaloyl chlorides or substituted furfurylamines would allow for the introduction of various functional groups into the polymer backbone. These modifications could influence properties such as solubility, thermal stability, and mechanical strength.
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, represents another innovative approach. This can significantly improve efficiency by reducing the need for intermediate purification steps, thereby saving time, energy, and resources. While specific novel pathways for N,N'-difurfurylterephthalamide are still emerging, the principles of modern synthetic chemistry offer a rich toolbox for the future design and implementation of diverse and functional furan-based polyamides.
Chemical Reactivity and Mechanistic Studies of N,n Difurfurylterephthalamide
Reactivity Profiles of the Amide Linkages
The amide bonds in N,N'-difurfurylterephthalamide are generally stable due to resonance delocalization. However, they are susceptible to cleavage and modification under specific conditions.
Hydrolysis and Solvolysis Mechanisms Under Varied Conditions
Hydrolysis of the amide bonds in N,N'-difurfurylterephthalamide would lead to the formation of terephthalic acid and furfurylamine (B118560). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This mechanism would involve the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion would directly attack the amide carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the furfurylamide anion would lead to the carboxylate.
The rate of hydrolysis would be influenced by factors such as temperature, pH, and the presence of catalysts. Solvolysis with other nucleophilic solvents, like alcohols, would proceed through similar mechanisms to yield esters of terephthalic acid.
Electrophilic and Nucleophilic Reactions at the Amide Nitrogen and Carbonyl
The amide group itself presents sites for both electrophilic and nucleophilic attack.
Electrophilic Reactions: The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity. acs.org However, strong electrophiles could potentially react at the nitrogen, though such reactions are generally difficult. youtube.com
Nucleophilic Reactions: The carbonyl carbon of the amide is electrophilic, but less so than in ketones or esters due to resonance stabilization. acs.orgyoutube.com Reaction with strong nucleophiles, such as organolithium reagents, could lead to the cleavage of the C-N bond. youtube.com The amide nitrogen is not typically a site for nucleophilic attack. youtube.com
| Reaction Type | Expected Reactants | Predicted Products | Mechanistic Notes |
| Acidic Hydrolysis | H₃O⁺, Heat | Terephthalic acid, Furfurylamine hydrochloride | Protonation of carbonyl oxygen enhances electrophilicity. |
| Basic Hydrolysis | OH⁻, Heat | Terephthalate (B1205515), Furfurylamine | Direct nucleophilic attack on the carbonyl carbon. |
| Nucleophilic Acyl Sub. | Strong Nucleophile (e.g., R-Li) | Ketones (after workup) | Requires strong nucleophiles to overcome amide stability. youtube.com |
Transformations Involving the Furan (B31954) Rings
The furan rings are electron-rich aromatic systems, making them prone to electrophilic substitution and cycloaddition reactions. beilstein-journals.org Their presence offers a versatile handle for modifying the properties of N,N'-difurfurylterephthalamide.
Electrophilic Aromatic Substitution Reactions on Furan Moieties
Furan undergoes electrophilic aromatic substitution much more readily than benzene (B151609). ebsco.commnstate.edu The reaction preferentially occurs at the C2 (and C5) position, which is adjacent to the oxygen atom, due to the superior stabilization of the cationic intermediate. ebsco.comfrontiersin.org Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with reagents like acetyl nitrate.
Halogenation: Reaction with halogens under mild conditions.
Friedel-Crafts Acylation: Introduction of an acyl group using an acid chloride and a mild Lewis acid catalyst.
These reactions would yield disubstituted furan rings attached to the terephthalamide (B1206420) core, allowing for the introduction of various functional groups.
Diels-Alder Cycloaddition Chemistry of the Furan Diene System
The furan ring can act as a diene in [4+2] Diels-Alder cycloaddition reactions. masterorganicchemistry.comnih.gov This reaction is a powerful tool for the formation of six-membered rings and is a cornerstone of synthetic organic chemistry. sigmaaldrich.com In the context of N,N'-difurfurylterephthalamide, the furan rings could react with various dienophiles, such as maleimides or acrylates, to form bicyclic adducts. youtube.com The reactivity of furan in Diels-Alder reactions is influenced by the electronic nature of the dienophile, with electron-poor dienophiles generally being more reactive. organic-chemistry.org This reaction could be used to crosslink polymer chains if N,N'-difurfurylterephthalamide were used as a monomer.
| Reaction Type | Expected Dienophile | Predicted Product Structure | Key Features |
| Diels-Alder | Maleimide (B117702) | Oxanorbornene adduct | Forms a bicyclic structure, potential for polymerization. youtube.com |
| Diels-Alder | Dimethyl acetylenedicarboxylate | Substituted aromatic ring (after dehydration) | Leads to the formation of a new benzene ring. |
Ring-Opening and Polymerization Behavior of Furan Derivatives
Under strongly acidic conditions, the furan ring is susceptible to ring-opening reactions, which can lead to the formation of γ-dicarbonyl compounds. organic-chemistry.org This reactivity can also be harnessed for polymerization. For instance, the polymerization of furfuryl alcohol is known to involve both propagation through methylene (B1212753) bridges and ring-opening side reactions. rsc.org While N,N'-difurfurylterephthalamide itself is not a furfuryl alcohol, the potential for acid-catalyzed ring-opening and subsequent polymerization exists, particularly under harsh conditions. This could lead to the formation of complex, cross-linked polymer networks. organic-chemistry.orgnih.gov
The development of polymers from furan derivatives is an active area of research, driven by the desire to utilize renewable biomass resources. nih.gov The ring-opening polymerization of furan-containing monomers can lead to polymers with unique backbone structures and properties.
Concluding Remarks
While direct experimental investigation of N,N'-difurfurylterephthalamide is lacking, a theoretical analysis based on the known reactivity of its constituent parts suggests a rich and varied chemistry. The amide linkages provide stability, while the furan rings offer a gateway for a multitude of transformations, including functionalization via electrophilic substitution and network formation through Diels-Alder or ring-opening polymerization pathways. The synthesis and detailed reactivity studies of N,N'-difurfurylterephthalamide are warranted to unlock its potential as a versatile building block in materials science and polymer chemistry.
Based on an extensive review of publicly available scientific literature, there is currently no specific research published on the coordination chemistry, metal complexation capabilities, redox chemistry, or electron transfer processes of the chemical compound Terephthalamide, N,N'-difurfuryl-.
Therefore, it is not possible to provide detailed research findings, data tables, or a comprehensive analysis on these specific aspects of its chemical reactivity as requested. Scientific investigation into the potential of N,N'-difurfurylterephthalamide to act as a ligand for metal ions or to undergo oxidation-reduction reactions has not been documented in the accessible chemical literature.
General principles of coordination chemistry and electrochemistry can provide a theoretical framework for predicting the potential behavior of this molecule. For instance:
Coordination Chemistry: The N,N'-difurfurylterephthalamide molecule contains potential donor atoms, such as the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide linkages, as well as the oxygen atom within the furan rings. These sites could potentially coordinate with metal ions. The geometry of the molecule would influence the type of metal complexes that could be formed, including the potential for forming mononuclear or polynuclear structures. However, without experimental data, any discussion of coordination modes, stability constants of complexes, or the specific geometries that might be adopted remains purely speculative.
Redox Chemistry: The aromatic terephthalamide core and the furan rings are moieties that can, in principle, participate in electron transfer processes. Aromatic systems can be oxidized or reduced under certain electrochemical conditions. The furan ring is also known to be susceptible to oxidation. nih.gov However, the specific redox potentials and the nature of the electron transfer mechanisms for N,N'-difurfurylterephthalamide have not been determined. Studies on other aromatic polyamides have shown that they can exhibit redox activity, but these are broad polymer systems and not directly comparable to the discrete molecule . rsc.orgmdpi.comresearchgate.net
Further experimental research would be required to elucidate the coordination chemistry and redox behavior of N,N'-difurfurylterephthalamide. Such studies would involve attempts to synthesize metal complexes and the use of techniques like cyclic voltammetry to investigate its electron transfer properties.
Advanced Spectroscopic and Analytical Characterization of N,n Difurfurylterephthalamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of N,N'-difurfurylterephthalamide in solution. The molecule's symmetry significantly simplifies the spectra, yet a full assignment requires a combination of one- and two-dimensional experiments.
The ¹H NMR spectrum of N,N'-difurfurylterephthalamide is characterized by distinct signals corresponding to the aromatic, furan (B31954), methylene (B1212753), and amide protons. Due to the molecule's C₂h symmetry, the protons on the terephthaloyl core are chemically equivalent, as are the two N-difurfuryl moieties.
The ¹³C NMR spectrum complements the proton data, providing a count of the unique carbon environments. The key signals include those from the carbonyl, aromatic, furan, and methylene carbons. Predicted spectral data, based on established chemical shift principles for similar functional groups, are presented below.
Predicted ¹H NMR Spectral Data for N,N'-Difurfurylterephthalamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.85 | Triplet | 2H | Amide N-H |
| ~7.95 | Singlet | 4H | Benzene (B151609) H |
| ~7.58 | Doublet of doublets | 2H | Furan H ₅ |
| ~6.40 | Doublet of doublets | 2H | Furan H ₄ |
| ~6.25 | Doublet | 2H | Furan H ₃ |
Predicted ¹³C NMR Spectral Data for N,N'-Difurfurylterephthalamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.8 | Carbonyl C =O |
| ~151.5 | Furan C ₂ |
| ~142.9 | Furan C ₅ |
| ~134.7 | Benzene C (quaternary) |
| ~127.6 | Benzene C -H |
| ~110.7 | Furan C ₄ |
| ~107.5 | Furan C ₃ |
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For N,N'-difurfurylterephthalamide, key expected cross-peaks would confirm the connectivity within the furan ring (H₃ to H₄, and H₄ to H₅). A crucial correlation would also be observed between the amide proton (N-H) and the adjacent methylene protons (-CH₂-), confirming the amide linkage.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each proton signal would show a cross-peak with its attached carbon. This technique allows for the unambiguous assignment of the furanoid (C₃-H₃, C₄-H₄, C₅-H₅) and methylene (CH₂) carbon signals based on their corresponding, more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is critical for assembling the molecular fragments. Key expected correlations include:
From the methylene protons (-CH₂) to the furan ring carbons (C₂ and C₃) and the amide carbonyl carbon (C=O).
From the amide proton (N-H) to the carbonyl carbon (C=O) and the methylene carbon (-CH₂-).
From the benzene protons to the adjacent quaternary carbon and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. Significant NOESY cross-peaks would be expected between the methylene protons and the H₃ proton of the furan ring, confirming their spatial proximity.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.
The vibrational spectra of N,N'-difurfurylterephthalamide are dominated by absorptions corresponding to the amide, benzene, and furan moieties. The presence of a center of symmetry influences the IR and Raman activity of certain modes.
Predicted FT-IR and Raman Vibrational Frequencies for N,N'-Difurfurylterephthalamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| ~3300 | N-H Stretch | Strong | Medium |
| 3100-3000 | Aromatic & Furan C-H Stretch | Medium | Strong |
| 2950-2850 | Methylene C-H Stretch | Medium | Medium |
| ~1640 | C=O Stretch (Amide I) | Very Strong | Medium |
| ~1610 | Aromatic C=C Stretch | Medium | Strong |
| ~1540 | N-H Bend (Amide II) | Strong | Weak |
| ~1500 | Aromatic C=C Stretch | Medium | Strong |
| ~1240 | C-N Stretch | Strong | Medium |
In the solid state, N,N'-difurfurylterephthalamide is expected to form a network of intermolecular hydrogen bonds. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen of an adjacent molecule acts as the acceptor (N-H···O=C).
This hydrogen bonding has a significant and predictable effect on the vibrational spectra:
N-H Stretching: The N-H stretching frequency (~3300 cm⁻¹) is lower (red-shifted) and the peak is broader compared to the sharper, higher frequency (~3450 cm⁻¹) band that would be observed for a non-hydrogen-bonded N-H group (e.g., in a dilute solution of a nonpolar solvent).
C=O Stretching (Amide I): The involvement of the carbonyl oxygen in hydrogen bonding also causes a red-shift in the Amide I band. The frequency would be lower than that expected for a free carbonyl group, indicating a weakening of the C=O double bond. The extent of this shift provides information on the strength of the hydrogen bonding network within the crystal lattice.
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For N,N'-difurfurylterephthalamide (C₂₀H₁₆N₂O₄), the calculated monoisotopic mass is 348.1110 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value would provide unambiguous confirmation of the molecular formula.
Analysis of the fragmentation pattern in the mass spectrum provides further structural verification. Under typical ionization conditions (e.g., Electron Ionization or Electrospray Ionization), the molecule is expected to fragment in predictable ways. The primary fragmentation pathways would likely involve the cleavage of the most labile bonds, which are the amide C-N bonds and the bonds connecting the furan ring to the methylene group.
Plausible Fragmentation Pathways:
Loss of a furfuryl radical: Cleavage of the CH₂-furan bond would result in the loss of a C₅H₅O• radical (m/z 81.03), leading to a significant fragment ion.
Amide Bond Cleavage (α-cleavage): Fragmentation at the amide C-N bond is a very common pathway for amides. This can lead to two primary fragment ions:
An ion corresponding to the furfurylaminomethylene cation [CH₂NHCH₂C₄H₃O]⁺.
An ion corresponding to the benzoyl cation [C₆H₄(CO)]⁺.
McLafferty Rearrangement: This rearrangement is not expected to be a major pathway due to the absence of a γ-hydrogen relative to the carbonyl group in a suitable conformation.
The observation of these specific fragment ions in the mass spectrum would provide strong corroborating evidence for the proposed structure of N,N'-difurfurylterephthalamide.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Comprehensive searches of crystallographic databases and the broader scientific literature did not yield specific single-crystal X-ray diffraction data for N,N'-difurfurylterephthalamide. Therefore, a detailed analysis of its specific crystal packing, intermolecular interaction networks, and potential polymorphic or co-crystalline forms is not possible at this time.
Analysis of Crystal Packing and Intermolecular Interaction Networks
In the absence of a determined crystal structure for N,N'-difurfurylterephthalamide, we can hypothesize its likely intermolecular interactions based on its chemical structure. The molecule possesses key functional groups capable of forming strong hydrogen bonds: the amide N-H group as a donor and the carbonyl C=O group as an acceptor. These are expected to be the dominant interactions, likely forming chains or sheets of molecules.
Additionally, the furan rings introduce several possibilities for weaker interactions:
C-H···O Interactions: Weak hydrogen bonds between the C-H bonds of the furan and benzene rings and the oxygen atoms of the amide or furan groups are also highly probable.
The interplay between the strong N-H···O hydrogen bonds and the weaker, more diffuse interactions would dictate the final three-dimensional arrangement of the molecules in the crystal. The flexibility of the furfuryl groups could allow for various packing arrangements to maximize stabilizing interactions.
A theoretical approach using Hirshfeld surface analysis could be employed to visualize and quantify these potential intermolecular contacts if a crystal structure were available. This method partitions the crystal space among molecules and maps the distances from the surface to the nearest atoms inside and outside the surface, providing a fingerprint of the intermolecular interactions.
Polymorphism and Co-crystallization Phenomena Studies
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like N,N'-difurfurylterephthalamide. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. These different forms would exhibit distinct crystal packing and, consequently, different physical properties. For example, studies on N,N'-dithiobisphthalimide have revealed a wide range of polymorphs and solvates depending on the crystallization solvent.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is also a possibility. N,N'-difurfurylterephthalamide, with its hydrogen bond donor and acceptor sites, could potentially form co-crystals with other molecules (co-formers) that have complementary functionalities. This could be a strategy to modify the physicochemical properties of the compound.
However, without experimental data, any discussion of polymorphism or co-crystallization for N,N'-difurfurylterephthalamide remains speculative.
Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis
Specific applications of advanced chromatographic techniques for the analysis of N,N'-difurfurylterephthalamide are not detailed in the available scientific literature. However, based on the compound's structure and the capabilities of modern analytical methods, a robust strategy for its purity assessment and analysis in mixtures can be outlined.
High-Performance Liquid Chromatography (HPLC) would be the principal technique for purity determination. Given the presence of chromophores (aromatic rings), UV detection would be highly effective. A reversed-phase HPLC method would likely be developed.
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm (or maximum absorbance wavelength) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This setup would allow for the separation of N,N'-difurfurylterephthalamide from starting materials (terephthaloyl chloride, furfurylamine), intermediates, and potential side-products or degradation products. The use of a Diode Array Detector (DAD) would provide UV spectra for each peak, aiding in peak identification and purity assessment.
For more complex matrices or for definitive identification of impurities, hyphenated techniques, which couple a separation technique with a spectroscopic detector, would be indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. The HPLC system would separate the components of the mixture, and each component would then be introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio of the parent ion and its fragments, which is crucial for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): While the volatility of N,N'-difurfurylterephthalamide may be a limiting factor, GC-MS could be applicable, possibly after derivatization to increase volatility. This technique is highly sensitive and provides excellent separation for volatile organic compounds.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): This technique provides detailed structural information of the separated compounds directly. It combines the separation power of HPLC with the structural elucidation capability of NMR, allowing for the unambiguous identification of impurities without the need for their isolation.
The selection of the appropriate technique would depend on the specific analytical challenge, such as routine purity testing, stability studies, or the characterization of a complex reaction mixture.
Computational and Theoretical Chemistry Investigations of N,n Difurfurylterephthalamide
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energetics of molecules like N,N'-difurfurylterephthalamide. DFT has become particularly popular due to its favorable balance of computational cost and accuracy for a wide range of molecular systems. stackexchange.com Methods like B3LYP or ωB97XD are commonly employed, paired with basis sets such as 6-31G* or larger, to solve the electronic structure of the molecule. nih.govfrontiersin.org These calculations provide access to fundamental properties including optimized geometries, molecular orbital energies, and charge distributions.
Molecular Geometry Optimization and Conformational Landscape Exploration
The first step in the computational analysis of N,N'-difurfurylterephthalamide is geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, corresponding to the most stable structure. stackexchange.com Given the molecule's numerous rotatable single bonds—specifically the C-N amide bonds, the N-CH₂ bonds, and the CH₂-furan bonds—it can exist in multiple conformations.
A thorough exploration of the conformational landscape is crucial. This involves identifying various low-energy conformers, such as those where the two furfuryl groups are on the same side (syn) or opposite sides (anti) of the central benzene (B151609) ring. Furanoside rings themselves are known to be flexible, and different orientations of the terminal rings can lead to distinct stable structures. nih.gov Computational methods can map these conformers and their relative energies, revealing the most probable shapes of the molecule at equilibrium. nih.gov
Table 1: Predicted Key Geometric Parameters for N,N'-Difurfurylterephthalamide (Illustrative)
| Parameter | Atoms Involved | Typical Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.35 Å |
| Bond Length | C-C (Aromatic) | ~1.40 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Dihedral Angle | C-C-N-C (Amide Plane) | ~180° (planar) or non-planar |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. stackexchange.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. youtube.com
For N,N'-difurfurylterephthalamide, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-systems of the furan (B31954) and benzene rings. The LUMO is likely distributed over the electron-accepting terephthalamide (B1206420) core, particularly the carbonyl groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. youtube.com A smaller gap suggests higher reactivity and easier electronic excitation. This gap can be correlated with the molecule's behavior in charge transfer processes and its potential as an electronic material. Calculations using Time-Dependent DFT (TD-DFT) can further predict the energies of electronic transitions, which correspond to the absorption of light in UV-Visible spectroscopy. stackexchange.com
Table 2: Illustrative Frontier Orbital Energies for N,N'-Difurfurylterephthalamide
| Orbital | Predicted Energy (eV) |
|---|---|
| LUMO | -1.5 eV |
| HOMO | -6.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 eV |
Mapping of Charge Distribution and Electrostatic Potential Surfaces
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net
For N,N'-difurfurylterephthalamide, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the carbonyl groups and the furan rings. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the amide hydrogen atoms, indicating these are sites for potential nucleophilic attack and hydrogen bond donation. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box. nih.govnih.gov
For N,N'-difurfurylterephthalamide, MD simulations can reveal the flexibility of the furfuryl side chains and the dynamics of their rotation. dntb.gov.ua They can also model how the molecule interacts with itself and with solvent molecules. Key intermolecular interactions that could be studied include hydrogen bonding between the N-H group of one molecule and the C=O group of another, as well as π-π stacking interactions between the aromatic rings. These simulations provide critical insights into how the molecule behaves in a condensed phase, which is essential for understanding its material properties.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR/Raman Frequencies) for Validation
A powerful application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to validate the computed molecular structures and assignments. rsc.org
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnyu.edunih.gov By calculating the spectra for different possible conformers, a weighted average can be compared to the experimental spectrum to understand the conformational population in solution. frontiersin.org
Similarly, the vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectroscopy. arxiv.orgnih.gov The calculated frequencies can be assigned to specific molecular motions, such as C=O stretching, N-H bending, and aromatic ring vibrations, aiding in the interpretation of experimental spectra. travis-analyzer.denih.govresearchgate.net
Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (DFT) | Typical Experimental Region |
|---|---|---|
| N-H Stretch | ~3350 | 3300 - 3500 |
| C-H Stretch (Aromatic) | ~3050 | 3000 - 3100 |
| C=O Stretch (Amide I) | ~1670 | 1630 - 1695 |
| N-H Bend (Amide II) | ~1540 | 1510 - 1570 |
| C=C Stretch (Aromatic) | ~1600, ~1450 | 1400 - 1600 |
Elucidation of Reaction Mechanisms and Transition States via Computational Pathways
Computational methods are indispensable for investigating the mechanisms of chemical reactions. For N,N'-difurfurylterephthalamide, this could involve modeling its synthesis, for example, the reaction between terephthaloyl chloride and furfurylamine (B118560).
By calculating the potential energy surface for the reaction, chemists can identify the intermediates and, crucially, the transition state structures. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Comparing the activation energies for different possible pathways allows for the determination of the most favorable reaction mechanism. researchgate.net This knowledge is vital for optimizing reaction conditions and understanding selectivity.
Theoretical Insights into Structure-Reactivity and Structure-Function Relationships
Due to the limited availability of direct computational studies on N,N'-difurfurylterephthalamide, theoretical insights into its structure-reactivity and structure-function relationships are primarily derived from computational analyses of its constituent moieties: the central terephthalamide core and the terminal furfuryl groups. By examining the electronic and structural properties of these components, it is possible to extrapolate the potential behavior of the entire molecule.
Computational studies on aromatic amides, such as terephthalamide, indicate that the amide groups can adopt either a trans or cis conformation. acs.org However, the trans conformation is generally more stable due to reduced steric hindrance. acs.org In N,N'-difurfurylterephthalamide, the amide linkages are expected to be predominantly in the trans configuration, leading to a relatively planar and extended molecular structure. This planarity is further influenced by hydrogen bonding interactions that can occur within the molecule or with its environment. For instance, studies on terephthalamide-containing analogues have shown that intramolecular hydrogen bonds can hold the extended terephthalamide units in a planar geometry. acs.org
The furan rings introduce additional degrees of freedom and significantly influence the molecule's electronic properties. Theoretical studies on furan and its derivatives highlight their aromatic character and electron-donating nature. globalresearchonline.net The presence of the oxygen heteroatom in the furan ring leads to a non-uniform distribution of electron density, with the carbon atoms adjacent to the oxygen being particularly susceptible to electrophilic attack.
The reactivity of N,N'-difurfurylterephthalamide is expected to be dictated by several factors, including the nature of the frontier molecular orbitals (HOMO and LUMO), the distribution of electrostatic potential, and the presence of reactive sites. The HOMO is likely to be localized on the electron-rich furan rings, making them the primary sites for oxidation and electrophilic reactions. Conversely, the LUMO is expected to be distributed over the terephthalamide core, suggesting that this part of the molecule is more susceptible to reduction and nucleophilic attack.
The amide linkages themselves are also key reactive sites. The carbonyl oxygen atoms are nucleophilic and can participate in hydrogen bonding, which is crucial for molecular recognition and self-assembly processes. The amide N-H protons are acidic and can be involved in hydrogen bonding or deprotonation under basic conditions.
The relationship between the structure of N,N'-difurfurylterephthalamide and its potential functions can be inferred from the properties of similar aromatic amides and furan-containing polymers. The rigid, planar structure of the terephthalamide core, combined with the potential for intermolecular hydrogen bonding, suggests that N,N'-difurfurylterephthalamide could exhibit liquid crystalline properties or form well-ordered solid-state structures. Aromatic polyamides are known for their thermal stability and mechanical strength, properties that may be conferred to materials derived from this compound. rsc.org
Furthermore, the presence of the furan rings opens up possibilities for various chemical transformations. For example, furan derivatives can undergo Diels-Alder reactions, acting as dienes, which could be exploited for cross-linking or polymerization to create novel materials. nih.gov The electronic properties of the furan rings also suggest potential applications in organic electronics, where they could serve as components of conductive polymers or organic semiconductors. nih.gov
To provide a more quantitative, albeit illustrative, understanding of the structural and electronic properties of N,N'-difurfurylterephthalamide, the following tables present typical calculated values for key parameters of its constituent parts, based on computational studies of terephthalamide and furan.
Table 1: Representative Calculated Geometrical Parameters for Terephthalamide and Furan Moieties
| Parameter | Terephthalamide Moiety | Furan Moiety |
| C-C (aromatic) bond length (Å) | 1.39 - 1.41 | 1.35 - 1.43 |
| C-N bond length (Å) | 1.34 - 1.36 | N/A |
| C=O bond length (Å) | 1.23 - 1.25 | N/A |
| C-O bond length (Å) | N/A | 1.36 - 1.37 |
| C-N-C bond angle (°) | ~120 | N/A |
| O=C-N bond angle (°) | ~122 | N/A |
| C-O-C bond angle (°) | N/A | ~106 |
Note: These values are representative and can vary depending on the specific computational method and basis set used.
Table 2: Illustrative Calculated Electronic Properties of Terephthalamide and Furan
| Property | Terephthalamide | Furan |
| HOMO Energy (eV) | -7.0 to -6.5 | -6.9 to -6.4 |
| LUMO Energy (eV) | -1.5 to -1.0 | 1.5 to 2.0 |
| Dipole Moment (Debye) | ~0 | 0.6 - 0.7 |
Note: These values are illustrative and intended to show the relative electronic characteristics of the two main components of N,N'-difurfurylterephthalamide.
Applications in Advanced Materials Science and Functional Materials Design
Polymer and Copolymer Systems based on N,N'-Difurfurylterephthalamide
The furan (B31954) groups in N,N'-difurfurylterephthalamide serve as reactive sites for various polymerization reactions, enabling its use as a monomer or a component in more complex polymer architectures.
The synthesis of polyurethanes and specialty polyamides often involves the reaction of diols or diamines with diisocyanates or diacid chlorides, respectively. While direct polymerization of N,N'-difurfurylterephthalamide into these systems is not extensively documented, the principles of polymer chemistry allow for its conceptual application. For instance, derivatives of N,N'-difurfurylterephthalamide containing hydroxyl or amine functionalities could serve as monomers.
Furan-containing diols can be reacted with diisocyanates to form polyurethanes. researchgate.net Similarly, furan-containing diamines or diacids are key components in the synthesis of specialty polyamides. researchgate.net The incorporation of the N,N'-difurfurylterephthalamide structure would be expected to impart rigidity and thermal stability to the resulting polymer, properties often sought in high-performance materials. nasa.govmdpi.com The synthesis of furan-based polyamides has been explored using monomers like 2,5-furandicarboxylic acid, which can produce materials with high thermal stability. dtic.mil
Aromatic polyamides, such as Kevlar, are known for their exceptional strength and thermal resistance, properties that arise from their rigid-chain structures and strong intermolecular hydrogen bonding. dtic.mil The incorporation of furan-based monomers into aromatic polyamide chains has been investigated as a strategy to create bio-based high-performance polymers. researchgate.netacs.orgstanford.edu For example, polyamides synthesized from 2,5-furandicarboxylic acid and aromatic diamines have shown high thermal stability and, in some cases, improved solubility compared to their petroleum-based counterparts, which can be advantageous for processing. dtic.milresearchgate.net
The integration of N,N'-difurfurylterephthalamide units into such polymer backbones would introduce both the rigid terephthalamide (B1206420) segment and the reactive furan rings. This could lead to semi-aromatic polyamides with a unique combination of properties. stanford.edu The furan moieties could also serve as sites for post-polymerization modification, allowing for the tailoring of the polymer's final properties. High-performance polymers are critical in aerospace and electronics, and the development of new materials from renewable sources is an active area of research. nasa.govresearchgate.netrsc.orgresearchgate.net
The furan groups of N,N'-difurfurylterephthalamide are particularly useful for creating cross-linked polymer networks through the Diels-Alder reaction. nih.govmdpi.com This reaction, which occurs between a furan (a diene) and a maleimide (B117702) (a dienophile), is thermally reversible. researchgate.netnih.gov
When N,N'-difurfurylterephthalamide is reacted with a bismaleimide, a cross-linked network is formed. nih.govresearchgate.net The key feature of these networks is their ability to be "healed" or recycled. nih.gov Upon heating, the Diels-Alder adducts undergo a retro-Diels-Alder reaction, breaking the cross-links and causing the material to soften or dissolve. rsc.orgnih.gov Upon cooling, the forward Diels-Alder reaction occurs, reforming the cross-links and restoring the material's original properties. nih.govmdpi.com This reversibility is highly desirable for creating self-healing materials and recyclable thermosets. nih.gov The efficiency and temperature-responsiveness of this process can be tuned by modifying the structure of the furan and maleimide components. mdpi.com
Table 1: Diels-Alder Reaction Parameters for Reversible Networks
| Parameter | Description | Typical Temperature Range | Significance |
|---|---|---|---|
| Diels-Alder (DA) Reaction | Formation of cross-links (gelation) | Room Temperature to ~80 °C | Curing of the material, network formation. nih.gov |
| Retro-Diels-Alder (rDA) Reaction | Cleavage of cross-links (de-gelation) | >110 °C | Enables self-healing, reprocessing, and recyclability. nih.govrsc.org |
| Stoichiometry (furan:maleimide) | Molar ratio of reactive groups | Varies (e.g., 1:1) | Affects cross-link density, mechanical properties, and reaction kinetics. mdpi.com |
Supramolecular Assemblies and Self-Assembled Systems
The structure of N,N'-difurfurylterephthalamide, with its hydrogen bond donors (N-H) and acceptors (C=O), as well as the potential for π-π stacking interactions from its aromatic rings, makes it an excellent candidate for the construction of ordered supramolecular structures. nih.govnih.gov
Hydrogen bonds are directional, specific interactions that play a crucial role in the self-assembly of molecules. biorxiv.orgresearchgate.net The amide groups in N,N'-difurfurylterephthalamide can form strong N-H···O=C hydrogen bonds, leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. nih.govresearchgate.netnih.gov The presence of the bulky furfuryl groups can influence the packing of the molecules, potentially leading to porous or layered structures. The principles of supramolecular chemistry suggest that by controlling factors like solvent and temperature, the self-assembly process can be directed to form specific, well-defined architectures. nih.gov
While the furan rings themselves are not typical ligands for metal coordination, they can be chemically modified to include coordinating groups. More directly, the carbonyl oxygen atoms of the amide groups in N,N'-difurfurylterephthalamide could potentially coordinate to metal ions. The combination of directional hydrogen bonding and metal coordination can lead to the formation of robust and intricate coordination polymers or metal-organic frameworks (MOFs). mdpi.comresearchgate.netbohrium.commdpi-res.com
Coordination polymers are materials in which metal ions are linked by organic ligands to form extended networks. researchgate.net MOFs are a subclass of coordination polymers that are often crystalline and porous. mdpi.combohrium.com The rigidity of the terephthalamide core would be beneficial for creating stable frameworks, while the furan moieties could add functionality to the pores of a resulting MOF. For example, the furan groups could be used for post-synthetic modification or to participate in specific interactions with guest molecules.
Insufficient Information Available to Generate English Article on Terephthalamide, N,N'-difurfuryl-
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Future Research Directions and Emerging Opportunities
Advancements in Sustainable and Renewable Synthesis Pathways
The synthesis of Terephthalamide (B1206420), N,N'-difurfuryl- can be approached from a green chemistry perspective, leveraging renewable resources. The furfuryl component is derivable from furfural (B47365), a key platform chemical obtained from lignocellulosic biomass. Research into sustainable pathways for furan-based chemicals is a burgeoning field, with a focus on efficient catalytic conversions of biomass. For instance, the development of integrated one-pot reaction processes that couple the hydrolysis of biomass (like chitin) with dehydration to produce furan (B31954) derivatives is a key area of interest. researchgate.net
Table 1: Potential Sustainable Synthesis Routes
| Component | Renewable Feedstock | Key Transformation | Research Focus |
|---|---|---|---|
| N,N'-difurfuryl | Lignocellulosic Biomass (e.g., corn cobs, bagasse) | Catalytic conversion to Furfural, then to Furfurylamine (B118560) | High-yield, low-energy catalytic processes; integrated biorefining |
Rational Design and Exploration of Novel Derivatives and Analogues
The molecular structure of Terephthalamide, N,N'-difurfuryl- offers extensive opportunities for the rational design of novel derivatives and analogues with tailored properties. The furan rings are particularly amenable to a wide range of chemical modifications. For example, the Diels-Alder reaction with various dienophiles can be used to create cross-linked polymers with tunable mechanical and thermal properties. The reversibility of the furan-maleimide Diels-Alder reaction is of particular interest for developing self-healing materials. researchgate.net
Furthermore, computational docking simulations and structure-affinity studies on other terephthalamide derivatives have demonstrated that modifications to the side chains can significantly impact their biological activity. nih.govacs.org This suggests that synthesizing a library of N,N'-difurfuryl-terephthalamide analogues with different substituents on the furan ring could lead to the discovery of molecules with specific functionalities, such as antimicrobial properties inspired by antimicrobial peptides. milanpolymerdays.org The synthesis of furan-based conjugated polymers with tunable bandgaps through C-H arylation of oligofurans also points to the potential for developing optoelectronic materials from N,N'-difurfuryl-terephthalamide derivatives. rsc.org
Application of In-situ and Operando Characterization Techniques
To fully understand the structure-property relationships of materials derived from Terephthalamide, N,N'-difurfuryl-, the application of in-situ and operando characterization techniques will be crucial. These techniques allow for the real-time monitoring of materials under operational conditions, providing insights that are not attainable through conventional ex-situ methods.
For instance, in the context of self-healing polymers based on the Diels-Alder chemistry of the furan groups, operando Raman spectroscopy could be employed to study the kinetics of the bond-breaking and bond-reforming processes during healing cycles. This has been successfully used to study molecular tautomerization in other systems under reaction conditions. researchgate.net Similarly, for applications in electronics, in-liquid scanning dielectric microscopy could provide a nanoscale understanding of charge transport in devices incorporating polymers derived from this compound. rsc.org X-ray-based spectroscopy and diffraction techniques can also offer interface-sensitive information about charge transfer and structural rearrangements at solid-liquid interfaces, which would be vital for applications in sensing and energy storage. researchgate.net
Integration with Multiscale Modeling and Artificial Intelligence-Driven Materials Discovery
The vast design space offered by Terephthalamide, N,N'-difurfuryl- and its potential derivatives makes experimental screening a time-consuming and resource-intensive process. Multiscale modeling and artificial intelligence (AI) can significantly accelerate the discovery and optimization of new materials.
Multiscale modeling can bridge the gap between atomistic-level details and macroscopic material properties. nih.gov For polymers derived from Terephthalamide, N,N'-difurfuryl-, computational models could predict their mechanical, thermal, and electronic properties based on their molecular structure and processing conditions. youtube.com This predictive capability allows for the virtual screening of a large number of potential derivatives to identify promising candidates for synthesis.
Table 2: AI-Driven Materials Discovery Workflow
| Step | Description | Key Technologies |
|---|---|---|
| 1. Data Aggregation | Collect existing data on terephthalamides, furan polymers, and related materials. | Databases, Literature Mining |
| 2. Model Training | Train machine learning models to predict properties based on molecular structure. | Python, Scikit-learn, TensorFlow |
| 3. Generative Design | Use generative models to propose new derivatives of Terephthalamide, N,N'-difurfuryl-. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| 4. Virtual Screening | Predict the properties of the generated molecules using the trained models. | High-Throughput Virtual Screening |
| 5. Experimental Validation | Synthesize and characterize the most promising candidates. | Automated Synthesis, High-Throughput Characterization |
Development of Multifunctional Material Systems and Responsive Architectures
The unique combination of a rigid terephthalamide core and reactive furan groups in Terephthalamide, N,N'-difurfuryl- makes it an ideal building block for multifunctional materials and responsive architectures. The furan moieties can act as handles for post-polymerization modification, allowing for the introduction of various functional groups.
For example, polymers based on this compound could be designed to be responsive to external stimuli such as heat, light, or pH. The thermally reversible Diels-Alder reaction of the furan groups is a prime example of a thermo-responsive behavior that can be exploited for self-healing materials or reprocessable thermosets. researchgate.netnih.gov By incorporating photo-responsive groups, materials that change their properties upon exposure to specific wavelengths of light could be developed.
Furthermore, the inherent properties of furan-based polymers, such as their potential for antimicrobial activity, can be combined with other functionalities. milanpolymerdays.org This could lead to the development of materials that are not only structurally robust but also possess active properties, for instance, for use in biomedical devices or advanced coatings. The creation of complex polymer architectures, such as block copolymers or polymer networks, can further enhance the multifunctionality of these materials.
Intellectual Property and Patent Landscape Analysis for Terephthalamide, N,n Difurfuryl
Current Patent Coverage and Trends for Terephthalamide (B1206420) and Furan-Based Amide Derivatives
The patenting trends for furan-based polymers indicate a significant and growing interest in developing sustainable alternatives to petroleum-based plastics. website-files.com This trend is driven by the potential for furan (B31954) derivatives, sourced from renewable biomass, to replace conventional aromatic compounds in various applications. rsc.org While direct patenting of Terephthalamide, N,N'-difurfuryl- is not widely observed, the patent landscape for furan-based polyamides, which are structurally related, is expanding.
Key trends in this area include a focus on:
Novel Furan-Based Monomers: A significant number of patents are directed towards the synthesis and purification of novel furan-based monomers, which can be used to produce a variety of polymers. For instance, Chinese patent CN108358876A discloses a bio-based furan monomer and its preparation method, highlighting the ongoing innovation in building blocks for bio-based materials. google.com
Polymer Compositions: Patents are also being filed for new polymer compositions that incorporate furan-based monomers. These patents often claim specific formulations that offer improved properties, such as enhanced thermal stability, mechanical strength, or biodegradability.
Applications of Furan-Based Polymers: A growing area of patent activity is in the application of furan-based polymers in various industries, including as binders, in composites, and for wood impregnation. justia.comgoogle.com
The following table provides a snapshot of representative patents in the furan-based polymer and monomer space, illustrating the breadth of innovation.
| Patent Number | Title | Key Innovation | Assignee |
| WO2015060718A1 | Process for preparing a furan-based polyamide, a furan-based oligomer and compositions and articles comprising the furan-based polyamide | Describes a process for producing furan-based polyamides from 2,5-furandicarboxylic acid and a diamine, with a focus on controlling the reaction temperature to produce high molecular weight polymers. google.com | Not specified |
| US6391942B1 | Furan no-bake foundry binders and their use | Relates to furan no-bake foundry binders comprising a reactive furan resin, furfuryl alcohol, and a Lewis acid catalyst. justia.com | Ashland Inc. |
| US5703144A | Solid furan binders for composite articles | Pertains to furfuryl alcohol-formaldehyde resins in solid form for use in composite articles. justia.com | QO Chemicals, Inc. |
| CN108358876A | Bio-based furan monomer and preparation method and application thereof | Discloses a bio-based furan monomer and its preparation, which can be used to produce polyesters, epoxy resins, and polycarbonates. google.com | Not specified |
Strategic Considerations for Patenting Novel Synthetic Routes and Applications of N,N'-Difurfurylterephthalamide
For innovators working with N,N'-difurfurylterephthalamide, a nuanced patenting strategy is crucial given the active and evolving landscape of bio-based polymers. Simply claiming the compound itself may face challenges, especially if it is considered an obvious derivative of known furan and terephthalamide chemistry. Therefore, a multi-faceted approach to patenting is recommended.
Key Strategic Considerations:
Focus on Novel Synthetic Routes: Patenting a novel and inventive synthetic pathway to N,N'-difurfurylterephthalamide can provide strong protection. This could involve, for example, the use of new catalysts, more efficient reaction conditions, or a process that starts from a novel bio-based precursor. Research into carbonate-promoted C-H carboxylation of furfurylamine (B118560) to produce polyamide monomers is an example of the type of innovative synthesis that could be patentable. rsc.org
Product-by-Process Claims: In instances where the final N,N'-difurfurylterephthalamide product has unique properties imparted by the manufacturing process, a "product-by-process" claim can be a valuable tool. This type of claim defines the product by the method used to create it. However, it's important to note that the enforceability of such claims can vary by jurisdiction. mewburn.com
Claiming Specific Applications and Formulations: A robust patent portfolio should include claims directed to specific applications of N,N'-difurfurylterephthalamide. This could encompass its use as a monomer in the production of high-performance polyamides, as a cross-linking agent, or in the formulation of specialty coatings or adhesives.
Protecting Downstream Innovations: Innovators should also consider protecting "killer applications" of polymers derived from N,N'-difurfurylterephthalamide. Even if the base polymer is not patented, controlling the most valuable end-uses can create a strong market position. mewburn.com
Leveraging "Green" Patent Programs: Many national patent offices have programs that expedite the examination of "green" or environmentally friendly inventions. Given the bio-based nature of furan derivatives, inventions related to N,N'-difurfurylterephthalamide could potentially benefit from these accelerated pathways to grant. mewburn.com
Review of Key Patent Families and Emerging Innovations in Related Chemical Spaces
An analysis of the broader furan polymer patent landscape reveals several key players and emerging areas of innovation that are relevant to the future of N,N'-difurfurylterephthalamide.
Key Patent Assignees and Their Focus:
| Assignee | Area of Focus in Furan Chemistry | Representative Patent(s) |
| Avantium | Development and commercialization of furan-based building blocks, particularly 2,5-furandicarboxylic acid (FDCA), and their corresponding polymers like PEF (polyethylene furanoate). avantium.com | Not explicitly cited, but a key player in the field. |
| Ashland Inc. | Furan-based resins for industrial applications, particularly as binders in the foundry industry. justia.com | US6391942B1 |
| QO Chemicals, Inc. | Production of furan-based chemicals and resins, including solid furan binders for composites. justia.com | US5703144A |
| E. I. du Pont de Nemours and Company | While older, their foundational patents on polyamides from terephthalic acid and various diamines set a precedent for this class of polymers. google.com | US2752328A |
Emerging Innovations:
Enzymatic Polymerization: The use of enzymes as catalysts for the polymerization of furan-based monomers is a significant area of research. This "green chemistry" approach offers mild reaction conditions and can lead to polymers with well-defined structures. rsc.org
Direct C-H Arylation: Novel polymerization methods, such as direct C-H arylation of oligofurans, are being developed to create furan-based conjugated polymers with tunable electronic properties. This could open up new applications in areas like organic electronics and biomedical devices. rsc.org
High-Performance Bio-Based Polymers: There is a strong drive to develop furan-based polymers that can compete with or even outperform traditional high-performance plastics. This includes creating materials with superior thermal stability, mechanical properties, and barrier properties.
Continuous Flow Production: Research into continuous catalytic production of furan-based platform molecules from biomass is underway. This could lead to more efficient and scalable manufacturing processes for furan derivatives.
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results for glycoclusters?
- Methodological Answer : Assay conditions (e.g., matrix effects in solid-phase binding vs. solution-phase agglutination) may alter ligand accessibility. Perform dose-response curves across multiple assays and apply correction factors (e.g., Hill coefficients) to align computational IC₅₀ values with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
